

Application Notes and Protocols for the Thermal Analysis of Strontium Oxalate Decomposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium oxalate*

Cat. No.: *B1213420*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thermal analysis techniques used to study the decomposition of **strontium oxalate** (SrC_2O_4). The protocols outlined below are intended to guide researchers in obtaining reliable and reproducible data using Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Introduction

Strontium oxalate is a key intermediate in various chemical processes, including the manufacturing of advanced materials and pyrotechnics.^[1] Its thermal decomposition is a multi-step process that can be precisely characterized using thermal analysis techniques. Understanding the decomposition pathway and the influence of experimental parameters is crucial for process optimization and quality control.

The thermal decomposition of **strontium oxalate** hydrate typically proceeds in three main stages:

- Dehydration: The removal of water molecules of hydration.
- Decomposition to Carbonate: The decomposition of anhydrous **strontium oxalate** to form strontium carbonate (SrCO_3).

- Decomposition to Oxide: The final decomposition of strontium carbonate to strontium oxide (SrO).

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the thermal analysis of **strontium oxalate** under different experimental conditions. These values are compiled from various studies to provide a comparative overview.

Table 1: Thermal Decomposition of **Strontium Oxalate Hydrate** ($\text{SrC}_2\text{O}_4 \cdot n\text{H}_2\text{O}$) in an Inert Atmosphere (e.g., Nitrogen, Argon)

Decomposition Step	Temperature Range (°C)	Peak Temperature (°C)	Mass Loss (%)	Evolved Gas(es)
Dehydration (loss of $n\text{H}_2\text{O}$)	100 - 250	~150	Variable (depends on n)	H_2O
Decomposition to SrCO_3	400 - 550	~480	~15.9	CO
Decomposition to SrO	>800	>900	~25.0	CO_2

Table 2: Thermal Decomposition of **Strontium Oxalate Hydrate** ($\text{SrC}_2\text{O}_4 \cdot n\text{H}_2\text{O}$) in an Oxidative Atmosphere (e.g., Air)

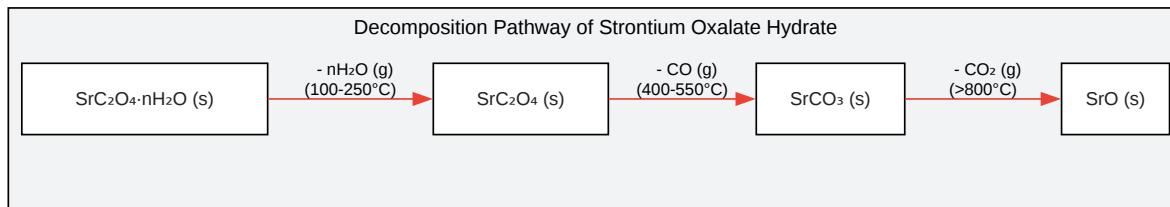
Decomposition Step	Temperature Range (°C)	Peak Temperature (°C)	Mass Loss (%)	Evolved Gas(es)	DTA/DSC Signal
Dehydration (loss of $n\text{H}_2\text{O}$)	127 - 200[2] [3]	~150[4]	~8.9 (for $n=1.25$)[2]	H_2O	Endothermic[2]
Decomposition to SrCO_3	400 - 600[3] [4]	~497[4]	~14.3[4]	CO, CO_2	Exothermic[2]
Decomposition to SrO	900 - 1100	>1000	~22.2	CO_2	Endothermic
Phase Transition of SrCO_3	~910[2]	-	-	-	Endothermic[2]

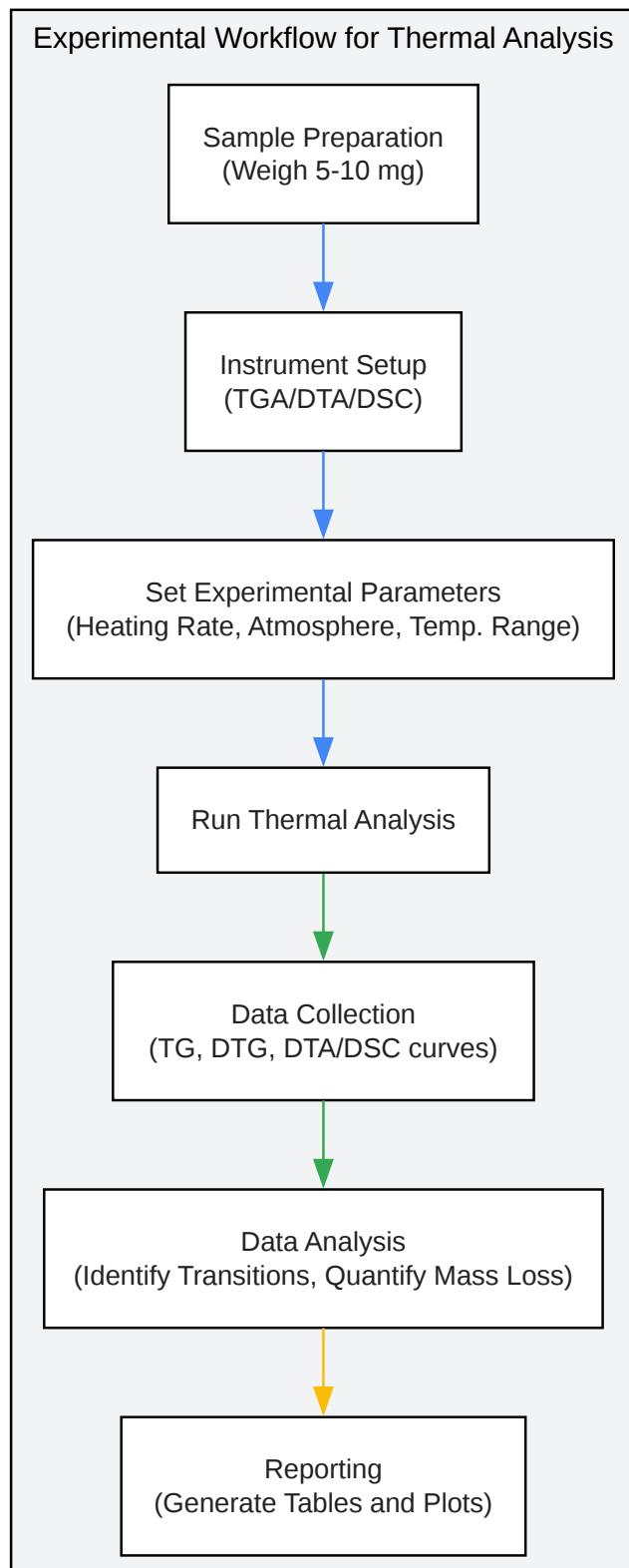
Note: The exact temperatures and mass losses can vary depending on factors such as heating rate, sample mass, particle size, and the degree of hydration.

Experimental Protocols

This section provides detailed protocols for conducting the thermal analysis of **strontium oxalate**.

Sample Preparation


- Ensure the **strontium oxalate** sample is a fine, homogeneous powder to promote uniform heat transfer.[5]
- Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina or platinum).[2]
- Record the initial mass of the sample.


Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) Protocol

- Instrument: A simultaneous TGA/DTA or TGA/DSC instrument.
- Crucible: Alumina or platinum crucible.
- Sample Mass: 5-10 mg.
- Heating Rate: A linear heating rate of 10 °C/min is recommended for general screening. Slower or faster heating rates (e.g., 5 °C/min or 20 °C/min) can be used to study the kinetics of decomposition.[\[2\]](#)
- Temperature Program: Heat the sample from ambient temperature to 1200 °C.
- Atmosphere:
 - Inert: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.
 - Oxidative: Use dry air at a flow rate of 20-50 mL/min.[\[2\]](#)
- Data Acquisition: Record the mass change (TGA), the derivative of mass change (DTG), and the temperature difference (DTA) or heat flow (DSC) as a function of temperature.

Visualization of Processes

The following diagrams illustrate the decomposition pathway and a typical experimental workflow for the thermal analysis of **strontium oxalate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermal decomposition kinetics of strontium oxalate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.abo.fi [web.abo.fi]
- To cite this document: BenchChem. [Application Notes and Protocols for the Thermal Analysis of Strontium Oxalate Decomposition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213420#thermal-analysis-techniques-for-strontium-oxalate-decomposition>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com